molecular formula C7H7N3 B11727136 2-(6-Aminopyridin-3-YL)acetonitrile CAS No. 1033203-27-8

2-(6-Aminopyridin-3-YL)acetonitrile

Cat. No.: B11727136
CAS No.: 1033203-27-8
M. Wt: 133.15 g/mol
InChI Key: RPKCKWSXEUQBEB-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-YL)acetonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Aminopyridin-3-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Aminopyridin-3-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1033203-27-8

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H7N3/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3H2,(H2,9,10)

InChI Key

RPKCKWSXEUQBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC#N)N

Origin of Product

United States

Foundational & Exploratory

Structural Isomerism in Pyridyl Acetonitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural, synthetic, and functional divergence between two constitutional isomers: 2-(6-aminopyridin-3-yl)acetonitrile (Molecule A) and 2-amino-2-(pyridin-3-yl)acetonitrile (Molecule B). While sharing the molecular formula


, these compounds represent distinct chemical classes with non-overlapping utility in drug development.
  • Molecule A (The Scaffold): A stable, aromatic amine used primarily as a pharmacophore in kinase inhibitor design (hinge binder).

  • Molecule B (The Intermediate): A reactive

    
    -aminonitrile (Strecker product) serving as a transient precursor for unnatural amino acids, prone to retro-Strecker decomposition.
    

Structural & Electronic Analysis

The core distinction lies in the position and hybridization of the amino group.

FeatureMolecule A : 2-(6-aminopyridin-3-yl)acetonitrileMolecule B : 2-amino-2-(pyridin-3-yl)acetonitrile
Structure Type Aromatic Amine (2-aminopyridine motif)Aliphatic

-Aminonitrile
Amine Hybridization

(conjugated with pyridine ring)

(tetrahedral, aliphatic)
Basicity (pKa) Lower (Lone pair delocalized into ring)Higher (Aliphatic amine,

)
Stability High . Resistant to aqueous hydrolysis at ambient pH.Low . Prone to Retro-Strecker reaction in aqueous/basic media.
Key Reactivity Electrophilic aromatic substitution; H-bond donor/acceptor (D-A).Hydrolysis to amino acid; Cyclization; Cyanide elimination.
Primary Role Drug Scaffold (Kinase Inhibitor)Synthetic Intermediate (Prodrug/UAA)
Electronic Stability Profile

Molecule A benefits from the resonance stabilization of the 2-aminopyridine system. The exocyclic amine acts as a hydrogen bond donor, while the ring nitrogen acts as an acceptor—a classic "Donor-Acceptor" (D-A) motif critical for binding to the ATP-binding site of kinases [1].

Molecule B possesses a captodative center where the central carbon is flanked by an electron-withdrawing nitrile and a pyridine ring. This creates a "push-pull" electronic environment that destabilizes the C-CN bond, facilitating the release of cyanide (retro-Strecker) under thermodynamic control [2].

Synthetic Pathways & Causality

The synthesis of these isomers requires fundamentally different strategies: Nucleophilic Substitution (A) vs. Multicomponent Condensation (B).

Pathway Visualization (Graphviz)

SynthesisPathways cluster_A Molecule A: Nucleophilic Substitution cluster_B Molecule B: Strecker Reaction A_Start 2-Amino-5-chloromethylpyridine (or bromo analog) A_Product 2-(6-Aminopyridin-3-yl)acetonitrile (Stable Solid) A_Start->A_Product SN2 Displacement A_Reagent NaCN / DMSO rt to 40°C B_Start Nicotinaldehyde (Pyridine-3-carboxaldehyde) B_Imine Imine Intermediate (Transient) B_Start->B_Imine NH4Cl / NH3 B_Product 2-Amino-2-(pyridin-3-yl)acetonitrile (Unstable Free Base) B_Imine->B_Product NaCN (Nucleophilic Attack) B_Product->B_Start Retro-Strecker (H2O/Base) B_Salt Dihydrochloride Salt (Stabilized Form) B_Product->B_Salt HCl / Dioxane

Figure 1: Comparative synthetic logic. Molecule A proceeds via irreversible displacement, while Molecule B exists in a reversible equilibrium requiring acid stabilization.

Detailed Experimental Methodologies

Protocol A: Synthesis of Molecule B (Strecker Variant)

Rationale: The synthesis of


-aminonitriles is thermodynamically controlled. The use of ammonium chloride provides a buffered proton source to activate the aldehyde without inhibiting the nucleophilic cyanide [3].

Safety Warning: This protocol involves cyanide salts. All operations must occur in a well-ventilated fume hood with HCN sensors active.

  • Imine Formation:

    • Dissolve pyridine-3-carboxaldehyde (10 mmol) in Methanol (20 mL).

    • Add Ammonium Chloride (

      
      , 15 mmol) and stir at room temperature for 30 minutes. Note: Pre-formation of the imine minimizes cyanohydrin side-products.
      
  • Cyanation:

    • Add Sodium Cyanide (NaCN, 12 mmol) carefully.

    • Stir the mixture at room temperature for 4-6 hours. Monitor by TLC (Note: The product may streak on silica due to the basic pyridine nitrogen).

  • Work-up (Critical for Stability):

    • Dilute with water (50 mL) and extract immediately with Ethyl Acetate (

      
       mL).
      
    • Crucial Step: Wash organic layer with brine, dry over

      
      , and concentrate below 40°C. High heat promotes decomposition.[1]
      
  • Stabilization:

    • Dissolve the crude oil in minimal ethanol.[2]

    • Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.

    • Filter the resulting dihydrochloride salt . This form prevents the retro-Strecker reaction.

Protocol B: Stability & Retro-Strecker Assessment

Rationale: To verify the suitability of Molecule B for biological assays, one must determine its half-life in aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of Molecule B (HCl salt) in DMSO.

  • Incubation: Dilute to 100

    
     in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
    
  • Monitoring: Inject samples into HPLC at

    
     hours.
    
  • Detection: Monitor disappearance of the aminonitrile peak and appearance of the aldehyde peak (retro-Strecker product).

    • Expectation: Molecule A will show >99% stability. Molecule B will show degradation (

      
       hours) unless trapped or derivatized.
      

Medicinal Chemistry Applications

Molecule A: The Kinase Hinge Binder

The 2-aminopyridine moiety is a privileged scaffold in oncology. It functions as a bidentate ligand in the ATP-binding pocket of kinases.

  • Mechanism: The ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the "hinge" region (e.g., Met, Glu residues). The exocyclic amine (N-6) donates a hydrogen bond to the backbone carbonyl [4].

  • Case Study: This motif is structurally homologous to the core of Imatinib and Dasatinib precursors. The acetonitrile tail allows for further extension into the "solvent-front" or "back-pocket" regions of the kinase to tune selectivity.

Molecule B: Precursor to 3-Pyridylglycine

Molecule B is rarely the final drug. It is the immediate precursor to 3-pyridylglycine , a non-proteinogenic amino acid used to constrain peptide conformation.

  • Transformation: Acid hydrolysis (

    
    ) converts the nitrile to a carboxylic acid.
    
  • Utility: Incorporation into peptide drugs to increase resistance to proteolytic degradation (e.g., in GLP-1 analogs).

Functional Pathway Diagram

Applications MolA Molecule A (2-aminopyridine core) Kinase Kinase Inhibition (Hinge Region Binding) MolA->Kinase H-Bond Donor/Acceptor MolB Molecule B (Alpha-aminonitrile) UAA Unnatural Amino Acid (3-Pyridylglycine) MolB->UAA Acid Hydrolysis Peptide Peptidomimetics (Protease Resistance) UAA->Peptide Solid Phase Synthesis

Figure 2: Divergent utility. Molecule A acts directly as a pharmacophore, while Molecule B is a transient intermediate for amino acid synthesis.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). 2-Amino-2-(pyridin-3-yl)acetonitrile (CID 15180125).[3] Retrieved from [Link]

  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 Inhibitors. Retrieved from [Link]

Sources

2-(6-Aminopyridin-3-yl)acetonitrile SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(6-Aminopyridin-3-yl)acetonitrile .

Executive Summary

2-(6-Aminopyridin-3-yl)acetonitrile (also known as 2-amino-5-cyanomethylpyridine ) is a critical heterocyclic building block in drug discovery. It serves as a bifunctional scaffold, offering a 2-aminopyridine motif—a privileged pharmacophore for kinase inhibition—and a reactive acetonitrile handle for chain extension or heterocycle formation. This guide outlines its structural identifiers, validated synthesis protocols, and utility in designing inhibitors for targets such as JAK , c-Met , and PIM kinases.

Chemical Identity & Structural Data

The compound is characterized by a pyridine ring substituted with an amino group at the 2-position and a cyanomethyl group at the 5-position (IUPAC numbering relative to nitrogen).

PropertyData
IUPAC Name 2-(6-Aminopyridin-3-yl)acetonitrile
Common Synonyms 2-Amino-5-cyanomethylpyridine; (6-Aminopyridin-3-yl)acetonitrile
CAS Registry Number 131988-63-1
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
SMILES NC1=NC=C(CC#N)C=C1
InChI InChI=1S/C7H7N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4H2,(H2,9,10)
Key Functional Groups Primary Amine (H-bond donor), Pyridine Nitrogen (H-bond acceptor), Nitrile (Electrophile/Precursor)

Note on Isomerism: Ensure distinction from the regioisomer 2-(2-aminopyridin-3-yl)acetonitrile (2-amino-3-cyanomethylpyridine). The 2,5-substitution pattern (6-amino-3-yl) described here is geometrically linear, often mimicking the para-substitution of benzene.

Synthesis Strategies

Synthesis of 2-(6-aminopyridin-3-yl)acetonitrile requires navigating the nucleophilicity of the pyridine nitrogen and the amino group. Two primary routes are established: the Industrial Halogen Displacement Route (scalable) and the De Novo Ring Synthesis (specialized).

Method A: Nucleophilic Substitution via 2-Chloropyridine (Recommended)

This route utilizes commercially available 2-chloro-5-(chloromethyl)pyridine (a key intermediate in neonicotinoid production) to install the nitrile, followed by amination.

Protocol:

  • Cyanation: React 2-chloro-5-(chloromethyl)pyridine with sodium cyanide (NaCN) in aqueous ethanol or DMF to yield 2-chloro-5-cyanomethylpyridine .

    • Conditions: 0°C to RT, 4 hours.[1]

    • Yield: ~85-90%.[2][3]

  • Amination: Convert the 2-chloro group to a 2-amino group using aqueous ammonia under high pressure or a palladium-catalyzed Buchwald-Hartwig amination if milder conditions are required.

    • Industrial Conditions: Aqueous NH₃, CuI (cat), 130°C, Autoclave (40 bar).

    • Lab Conditions: NH₂Boc, Pd₂(dba)₃, Xantphos, Cs₂CO₃, followed by TFA deprotection.

Method B: Reduction of 6-Aminonicotinic Acid Derivatives

For laboratory-scale preparation where avoiding high-pressure amination is preferred, start from methyl 6-aminonicotinate.

  • Protection: Protect the amine (e.g., Boc-anhydride).

  • Reduction: Reduce the ester to the alcohol using LiAlH₄ or NaBH₄.[4]

  • Halogenation: Convert alcohol to alkyl bromide using PBr₃.

  • Cyanation: Displace bromide with KCN.

Synthesis Pathway Diagram[5][7][8]

Synthesis SM1 2-Chloro-5-chloromethylpyridine (Commercial) INT1 2-Chloro-5-cyanomethylpyridine SM1->INT1 NaCN, EtOH/H2O RT, 4h PROD 2-(6-Aminopyridin-3-yl)acetonitrile (Target) INT1->PROD NH3 (aq), CuI 130°C, Autoclave (SNAr) SM2 Methyl 6-aminonicotinate INT2 Alcohol Intermediate SM2->INT2 1. Boc2O 2. LiAlH4 INT3 Bromo Intermediate INT2->INT3 PBr3, DCM INT3->PROD 1. KCN 2. TFA (Deprotect)

Caption: Comparative synthetic routes. Top: Industrial SNAr route (High Pressure). Bottom: Laboratory functional group interconversion (High Step Count).

Medicinal Chemistry Applications

The 2-(6-aminopyridin-3-yl)acetonitrile scaffold is a "privileged structure" in kinase inhibitor design.

Kinase Hinge Binding

The 2-aminopyridine moiety mimics the adenine ring of ATP. It forms a characteristic bidentate hydrogen bond with the kinase hinge region:

  • Pyridine N (Acceptor): Binds to the backbone NH of the hinge residue.

  • Exocyclic NH₂ (Donor): Binds to the backbone Carbonyl (C=O) of the hinge residue.

The Nitrile "Warhead" & Linker

The acetonitrile group at the 5-position serves two roles:

  • Linker Extension: The nitrile carbon allows for extension into the ribose binding pocket or solvent-exposed regions via reduction to ethylamine or hydrolysis to acetic acid.

  • Covalent Targeting: In rare cases, the activated nitrile can act as a reversible covalent trap for catalytic cysteines (e.g., in Cathepsin inhibitors), though this is less common for this specific scaffold than for alpha-amino nitriles.

Key Drug Classes
  • JAK Inhibitors: The scaffold is a precursor to complex heterocyclic cores found in Janus Kinase inhibitors.

  • PNA Monomers: Used to synthesize peptide nucleic acid (PNA) monomers where the nucleobase is modified to enhance binding affinity or solubility.

  • c-Met Inhibitors: Derivatives where the nitrile is converted to an amide or urea show potency against c-Met dysregulation in cancer.

Pharmacophore Interaction Map

Pharmacophore cluster_comp 2-(6-Aminopyridin-3-yl)acetonitrile N_pyr Pyridine N (H-Bond Acceptor) NH2 2-Amino Group (H-Bond Donor) N_pyr->NH2 Hinge Binding Motif CN Nitrile Group (Versatile Handle) N_pyr->CN Scaffold Geometry Hinge_NH Kinase Hinge (NH) N_pyr->Hinge_NH H-Bond Hinge_CO Kinase Hinge (C=O) NH2->Hinge_CO H-Bond Pocket Solvent/Ribose Pocket CN->Pocket Derivatization Site

Caption: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Handling and Safety

  • Toxicity: Like all organic nitriles, this compound should be treated as potentially liberating cyanide upon metabolism or under strong acidic conditions. However, aryl acetonitriles are generally less acutely toxic than aliphatic nitriles.

  • Skin/Eye: Irritant.[5][2] Wear standard PPE (gloves, goggles).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.

References

  • Synthesis via Chloropyridine: European Patent EP0609811A1. Process for preparing 2-chloro-5-aminomethyl-pyridine. (Basis for chloromethyl precursor chemistry).[6] Link

  • Aminopyridine in Drug Discovery: BenchChem Technical Guide. "2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry." (Structural analog comparison). Link

  • PNA Monomer Synthesis: Journal of Organic Chemistry, 2019, 84, 13276.[7] Synthesis of 2-Aminopyridine-Modified Peptide Nucleic Acids. (Details synthesis from 2-chloro-5-cyanomethylpyridine). Link

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Structure-Based Design of 2-Aminopyridine Inhibitors." (General pharmacophore reference). Link

  • Compound Data: PubChem CID 1475128 (Chloro-analog reference for structural verification). Link

Sources

(6-Amino-pyridin-3-yl)-acetonitrile MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (6-Amino-pyridin-3-yl)-acetonitrile

Section 1: Chemical Identity and Hazard Classification

(6-Amino-pyridin-3-yl)-acetonitrile is a bifunctional molecule containing an aminopyridine moiety and a nitrile group. The safety profile of this compound is predicted based on the known hazards of these two functional groups.

1.1. Predicted Hazard Classification

Based on the Globally Harmonized System (GHS), (6-Amino-pyridin-3-yl)-acetonitrile is anticipated to possess the following hazards, extrapolated from related aminopyridines and nitriles:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] This is a primary concern due to the presence of both the aminopyridine and the nitrile functional groups.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The following Graphviz diagram illustrates the anticipated GHS hazard pictograms for this compound.

GHS_Hazards cluster_pictograms Anticipated GHS Pictograms skull_crossbones Skull and Crossbones (Acute Toxicity - Severe) health_hazard Health Hazard (Carcinogen, Mutagen, etc.) exclamation_mark Exclamation Mark (Irritant, Sensitizer, etc.)

Caption: Anticipated GHS hazard pictograms for (6-Amino-pyridin-3-yl)-acetonitrile.

1.2. Physicochemical Properties

While experimental data for (6-Amino-pyridin-3-yl)-acetonitrile is scarce, the properties of related compounds suggest it is a solid at room temperature. The following table summarizes key physicochemical information for analogous compounds.

Property3-AminopyridineAcetonitrile(6-Amino-pyridin-3-yl)-acetonitrile (Predicted)
CAS Number 462-08-875-05-8860292-66-8
Molecular Formula C5H6N2C2H3NC7H7N3
Molecular Weight 94.12 g/mol [3]41.05 g/mol [4]133.15 g/mol [5]
Appearance SolidColorless liquid[4]Solid
Boiling Point 248 °C81.6 °C[4]Data not available
Melting Point 60-63 °C-45.7 °CData not available

Section 2: Safe Handling and Storage

Given the predicted toxicity, stringent handling and storage protocols are mandatory.

2.1. Engineering Controls

All work with (6-Amino-pyridin-3-yl)-acetonitrile must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[6] A designated area within the laboratory should be clearly marked for handling this compound.[7]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure. The following diagram outlines the required PPE.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab_coat Chemical-Resistant Lab Coat gloves Double Nitrile Gloves lab_coat->gloves goggles Chemical Splash Goggles gloves->goggles face_shield Face Shield (for splash risk) goggles->face_shield respirator A-rated Respirator (for solids) face_shield->respirator

Caption: Required PPE for handling (6-Amino-pyridin-3-yl)-acetonitrile.

  • Gloves: Double gloving with nitrile gloves is recommended.[7][8] Change gloves frequently and immediately if contaminated.

  • Eye Protection: Chemical splash goggles are mandatory.[9] A full-face shield should be worn where there is a potential for splashes.[8]

  • Respiratory Protection: For handling the solid compound, an A-rated respirator with appropriate cartridges for organic vapors and particulates is necessary.[8] Surgical masks do not provide adequate protection.[8]

  • Protective Clothing: A disposable, low-linting coverall or a back-closing lab coat should be worn.[8]

2.3. Storage

Store (6-Amino-pyridin-3-yl)-acetonitrile in a tightly closed container in a cool, dry, and well-ventilated area.[10] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and acids.[6][10]

Section 3: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

3.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][12] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][11] Continue rinsing for at least 15-20 minutes.[13] Seek immediate medical attention.[1]
Ingestion Rinse mouth thoroughly with water.[11] Do NOT induce vomiting.[13] Seek immediate medical attention.[1]

3.2. Spill and Leak Procedures

In the event of a spill, evacuate the area immediately and remove all sources of ignition.[14] The cleanup should be conducted by trained personnel wearing appropriate PPE.

Spill Cleanup Protocol:

  • Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.[13]

  • Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal.[11][15]

  • Decontamination: Clean the spill area with a pH 10 buffer solution, followed by soap and water.[7]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15]

Section 4: Toxicological and Ecological Information

4.1. Toxicological Profile

No specific toxicological data is available for (6-Amino-pyridin-3-yl)-acetonitrile. However, the toxicity is inferred from its constituent functional groups.

  • Aminopyridines: These compounds are known to be toxic and can cause symptoms such as headache, nausea, and nervousness upon overexposure. They can be absorbed through the skin, leading to significant health hazards.[1]

  • Nitriles (Cyanide Compounds): Acetonitrile and other organic nitriles can release cyanide in the body. High exposure to cyanide can lead to cyanide poisoning with symptoms including headache, weakness, confusion, and in severe cases, coma and death.[9]

4.2. Ecological Information

The environmental impact of this compound has not been determined. However, it is prudent to assume it is harmful to aquatic life. Avoid release to the environment.[1]

Section 5: Disposal Considerations

All waste containing (6-Amino-pyridin-3-yl)-acetonitrile should be treated as hazardous waste. Dispose of contents and containers in an approved waste disposal plant in accordance with all applicable regulations.[15]

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Loba Chemie. [Link]

  • CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WA. NJ.gov. [Link]

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. TSM TheSafetyMaster Private Limited. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • 4-aminopyridine. Sdfine. [Link]

  • S-Mix (Mixture of Pyridine and Acetonitrile). emp BIOTECH's. [Link]

  • SAFETY DATA SHEET. Albaugh LLC. [Link]

  • Toxicological Review of Acetonitrile (CAS No. 75-05-8) (PDF). [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Acetonitrile - SAFETY DATA SHEET. [Link]

  • Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]

  • Acetonitrile | CH3CN | CID 6342. PubChem - NIH. [Link]

  • Thermodur. KIEHL-Group. [Link]

  • Safety data sheet. Matrihealth. [Link]

  • Acetonitrile - SAFETY DATA SHEET. PENTA. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. [Link]

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Methodological & Application

Synthesis of 2-(6-Aminopyridin-3-yl)acetonitrile from 6-aminonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, scalable, four-step protocol for the synthesis of 2-(6-aminopyridin-3-yl)acetonitrile from 6-aminonicotinic acid . This guide is designed for medicinal chemists and process development scientists, prioritizing yield, purity, and safety—particularly regarding the handling of cyanide and thionyl chloride.

Executive Summary

  • Target Molecule: 2-(6-Aminopyridin-3-yl)acetonitrile (CAS: 294857-42-0).

  • Starting Material: 6-Aminonicotinic acid (CAS: 3167-49-5).

  • Overall Strategy: Esterification

    
     Reduction 
    
    
    
    Chlorination
    
    
    Cyanation.
  • Key Challenge: The zwitterionic nature of the starting material and the nucleophilicity of the exocyclic amine require careful pH control and salt management to prevent polymerization.

  • Safety Critical: Step 4 involves cyanide; strict engineering controls are mandatory.

Retrosynthetic Analysis & Pathway

The synthesis relies on a homologation strategy. Direct conversion of the carboxylic acid to the nitrile is not feasible. The acid is first reduced to the alcohol (via an ester intermediate to improve solubility and reactivity), converted to a reactive benzylic chloride, and finally subjected to nucleophilic substitution with cyanide.

G SM 6-Aminonicotinic Acid (Starting Material) Int1 Methyl 6-aminonicotinate (Ester) SM->Int1 1. MeOH, H2SO4 Reflux Int2 (6-Aminopyridin-3-yl)methanol (Alcohol) Int1->Int2 2. LiAlH4, THF 0°C to Reflux Int3 5-(Chloromethyl)pyridin-2-amine HCl (Chloride Salt) Int2->Int3 3. SOCl2, DCM Reflux (HCl Salt formation) Prod 2-(6-Aminopyridin-3-yl)acetonitrile (Target) Int3->Prod 4. NaCN, DMSO RT to 40°C

Caption: Synthetic workflow for the conversion of 6-aminonicotinic acid to the target nitrile.

Detailed Experimental Protocols

Step 1: Methyl Ester Formation

Objective: Convert the zwitterionic acid into a soluble ester.

  • Reagents: 6-Aminonicotinic acid (1.0 eq), Methanol (Solvent/Reagent), conc.

    
     (2.0 eq).
    
  • Procedure:

    • Suspend 6-aminonicotinic acid in dry methanol (10 mL/g).

    • Add concentrated

      
       dropwise at 0°C. Note: The amine will protonate first.
      
    • Heat the mixture to reflux for 12–16 hours. Monitor by TLC (The suspension will clear as the ester forms).

    • Workup: Cool to RT. Concentrate in vacuo to remove most MeOH. Dilute with ice water. Carefully neutralize with saturated

      
       until pH ~8 (precipitate forms).
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Yield: Expect 85–95%. White to off-white solid.

Step 2: Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol.

  • Reagents: Methyl 6-aminonicotinate (1.0 eq),

    
     (LAH) (1.5–2.0 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend LAH in anhydrous THF under Nitrogen/Argon at 0°C.

    • Add a solution of Methyl 6-aminonicotinate in THF dropwise. Caution: Exothermic.

    • Allow to warm to RT, then reflux for 2–4 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH). Stir vigorously until a white granular precipitate forms.

    • Filter through Celite. Wash the cake with hot THF or MeOH/DCM (1:9) to ensure elution of the polar alcohol.

    • Concentrate the filtrate.

    • Yield: Expect 70–80%. Pale yellow solid.

    • Note: The product, (6-aminopyridin-3-yl)methanol, is polar. If extraction is needed, use n-Butanol or DCM/iPrOH (3:1).

Step 3: Chlorination (Critical Step)

Objective: Convert the alcohol to a benzylic chloride.

  • Reagents: (6-Aminopyridin-3-yl)methanol (1.0 eq), Thionyl Chloride (

    
    ) (3.0 eq), DCM (Solvent).
    
  • Mechanism: The amine is nucleophilic and will react with

    
    . However, the HCl generated immediately protonates the amine, protecting it as the ammonium salt (
    
    
    
    ), which prevents side reactions like sulfinylamine formation.
  • Procedure:

    • Suspend the alcohol in dry DCM (10 mL/g) at 0°C.

    • Add

      
       dropwise.[2] The solid may dissolve initially and then reprecipitate as the HCl salt.
      
    • Remove the ice bath and reflux for 2–3 hours.

    • Isolation: Evaporate the solvent and excess

      
      in vacuo. Co-evaporate with Toluene (2x) to remove traces of acid.
      
    • Product: 5-(Chloromethyl)pyridin-2-amine hydrochloride .

    • Storage: Use immediately in Step 4. The free base is unstable (prone to self-polymerization). Isolate and store as the HCl salt.

Step 4: Cyanation

Objective: Nucleophilic displacement of chloride by cyanide.

  • Reagents: 5-(Chloromethyl)pyridin-2-amine HCl salt (1.0 eq), NaCN (3.0 eq), DMSO (Solvent).

  • Procedure:

    • Safety: Perform in a well-ventilated fume hood. Have a bleach bath ready for quenching.

    • Dissolve NaCN (3.0 eq) in DMSO (5 mL/g) at RT. Note: Excess NaCN acts as both the nucleophile and the base to neutralize the amine HCl salt.

    • Add the chloride hydrochloride salt portion-wise to the cyanide solution. Caution: Mild exotherm.

    • Stir at RT for 1 hour, then warm to 40–50°C for 2–4 hours. Monitor by LC-MS (TLC may be difficult due to polarity).

    • Workup: Pour the reaction mixture into a mixture of ice water and Ethyl Acetate.

    • Destruction of Cyanide: Wash the aqueous layer with bleach (sodium hypochlorite) after separation to destroy excess cyanide.

    • Extract the aqueous phase with Ethyl Acetate (4x). The product is moderately polar.

    • Wash combined organics with brine, dry (

      
      ), and concentrate.[1]
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (DCM:MeOH 95:5).

    • Yield: Expect 60–75%.

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey Observation
1 Acid

Ester
MeOH,

90%Clear solution upon completion.
2 Ester

Alcohol

, THF
75%Granular ppt upon Fieser quench.
3 Alcohol

Chloride

, DCM
>95% (crude)Isolated as HCl salt (hygroscopic).
4 Chloride

Nitrile
NaCN, DMSO65%Color change to dark orange/brown.

Troubleshooting & Optimization

  • Solubility Issues (Step 2): If the alcohol product is trapped in the aluminum salts, use a Soxhlet extractor with THF or digest the salts in refluxing ethyl acetate.

  • Instability (Step 3): Do not attempt to isolate the free base of the chloromethyl intermediate. It will turn into a black tar due to intermolecular alkylation. Always handle as the HCl salt.

  • Cyanide Alternatives (Step 4): If NaCN is restricted, TMSCN (Trimethylsilyl cyanide) with TBAF (Tetrabutylammonium fluoride) in THF is a safer, albeit more expensive, alternative.

Safety Protocols

  • Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

    • Protocol: Keep pH > 10 in aqueous waste. Quench all equipment and waste with 10% Sodium Hypochlorite (Bleach) for 24 hours before disposal.

  • Thionyl Chloride (

    
    ):  Reacts violently with water to release HCl and 
    
    
    
    . Use a caustic scrubber for the exhaust gas during reflux.

References

  • Synthesis of Pyridine Alcohols: ChemicalBook. (6-Amino-3-pyridinyl)methanol Preparation. Available at:

  • Chlorination with Thionyl Chloride: Xu, F. et al. "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2." Journal of Organic Chemistry, 2008, 73, 312-315. Available at:

  • Cyanation of Pyridines: Katritzky, A. R. et al. "Preparation of Cyanopyridines by Direct Cyanation."[3] Synthesis, 2005, 993-997.[3] Available at:

  • General Amine Protection in Chlorination: BenchChem Technical Guide, "5-(Chloromethyl)-2-methylpyrimidin-4-amine." Available at:

Sources

2-(6-Aminopyridin-3-yl)acetonitrile building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(6-Aminopyridin-3-yl)acetonitrile in Heterocyclic Scaffold Construction

Abstract

This technical guide details the application of 2-(6-aminopyridin-3-yl)acetonitrile (also known as 2-amino-5-cyanomethylpyridine) as a high-value building block in medicinal chemistry. Unlike generic aminopyridines, this bifunctional scaffold enables the "pre-installation" of a reactive carbon handle (the nitrile group) at the C5 position of the pyridine ring. This allows for the streamlined synthesis of 6-functionalized imidazo[1,2-a]pyridines —a privileged pharmacophore in kinase inhibitors (e.g., JAK, mTOR) and GABAergic modulators—without the need for late-stage transition-metal cross-coupling reactions. This guide provides validated protocols for cyclization and nitrile derivatization, supported by mechanistic insights.

Structural Utility & Pharmacophore Analysis

The molecule consists of a pyridine core decorated with two orthogonal reactive centers:

  • The "Head" (C2-Amino & N1): A binucleophilic motif capable of reacting with electrophiles (aldehydes,

    
    -haloketones) to form fused heterocycles.
    
  • The "Tail" (C5-Acetonitrile): A masked carboxylic acid/amine equivalent located para to the ring nitrogen (in the 2,5-substitution pattern).

Why this specific isomer matters: In the synthesis of imidazo[1,2-a]pyridines, the position of the substituent on the starting aminopyridine dictates the final substitution pattern. Using 2-(6-aminopyridin-3-yl)acetonitrile directs the cyanomethyl group to the C6 position of the fused system.

  • Conventional Route: Synthesize imidazopyridine

    
     Brominate at C6 
    
    
    
    Pd-catalyzed cyanation/alkylation (Low atom economy, metal impurities).
  • Optimized Route (Using CAS 161417-03-4): Cyclize 2-(6-aminopyridin-3-yl)acetonitrile

    
     Direct formation of 6-cyanomethyl-imidazo[1,2-a]pyridine (High efficiency, metal-free).
    
Visualizing the Divergent Synthesis

DivergentSynthesis Core 2-(6-Aminopyridin-3-yl) acetonitrile (CAS: 161417-03-4) Imidazo 6-(Cyanomethyl) imidazo[1,2-a]pyridine (Kinase Inhibitor Core) Core->Imidazo + α-Haloketone (Cyclization) Amide 2-(6-Aminopyridin-3-yl) acetamide (Solubility Handle) Core->Amide Partial Hydrolysis Acid 2-(6-Aminopyridin-3-yl) acetic acid (Linker Precursor) Core->Acid Acidic Hydrolysis Ethylamine 2-(6-Aminopyridin-3-yl) ethylamine (Chain Extension) Core->Ethylamine H2 / Raney Ni (Reduction)

Figure 1: Divergent synthetic pathways accessible from the parent building block. The green pathway represents the primary application in drug discovery.

Protocol A: Synthesis of 6-(Cyanomethyl)imidazo[1,2-a]pyridine Scaffolds

This protocol describes the condensation of 2-(6-aminopyridin-3-yl)acetonitrile with a substituted


-bromoacetophenone. This reaction builds the drug-like core while preserving the nitrile side chain for future elaboration.

Target Molecule: 2-(4-Fluorophenyl)-6-(cyanomethyl)imidazo[1,2-a]pyridine (Representative Scaffold).

Materials
  • Substrate: 2-(6-Aminopyridin-3-yl)acetonitrile (1.0 equiv).

  • Reagent: 2-Bromo-4'-fluoroacetophenone (1.1 equiv).

  • Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.5 equiv).

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(6-aminopyridin-3-yl)acetonitrile in 5 mL of anhydrous Ethanol.

  • Alkylation (The "Head" Attack): Add 1.1 mmol of 2-bromo-4'-fluoroacetophenone. Stir at room temperature for 30 minutes.

    • Mechanistic Insight: The pyridine ring nitrogen is more nucleophilic than the exocyclic amine. It attacks the

      
      -carbon of the ketone first, forming an N-alkylpyridinium salt intermediate.
      
  • Cyclization: Add 1.5 mmol of NaHCO₃. Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The intermediate salt will disappear, and a less polar fluorescent spot (the imidazopyridine) will appear.

  • Work-up: Cool to room temperature. Remove volatiles under reduced pressure.[1]

  • Extraction: Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85%. Data Validation:


H NMR should show a characteristic singlet for the imidazole proton (H3) around 

7.8–8.2 ppm and the preservation of the methylene singlet (CH₂CN) around

3.8 ppm.

Protocol B: Controlled Hydrolysis of the Nitrile "Tail"

Once the heterocyclic core is established, the nitrile group often requires conversion to a carboxylic acid (for amide coupling) or a primary amide.

Target: Conversion of the cyanomethyl group to an acetic acid moiety.

Methodology
  • Setup: Dissolve the imidazo[1,2-a]pyridine derivative (from Protocol A) in a 1:1 mixture of 6N HCl and Acetic Acid (approx. 10 volumes).

  • Reaction: Heat to 90°C for 2–4 hours.

    • Caution: The imidazopyridine ring is basic and will be protonated, increasing solubility.

  • Work-up (Isoelectric Precipitation): Cool the mixture on ice. Carefully adjust pH to ~4–5 using 4N NaOH. The carboxylic acid derivative (zwitterionic form) often precipitates at this pH.

  • Isolation: Filter the solid. If no precipitate forms, extract with n-Butanol.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical decision points in the synthesis.

Workflow Start Start: 2-(6-Aminopyridin-3-yl)acetonitrile Step1 Add α-Haloketone (Solvent: EtOH, RT) Start->Step1 Check1 LCMS Check: Pyridinium Salt Formed? Step1->Check1 Step2 Add Base + Reflux (Cyclization) Check1->Step2 Yes (M+) Error1 Troubleshoot: Check Reagent Purity (Haloketones degrade) Check1->Error1 No Reaction Result Product: 6-(Cyanomethyl)imidazo[1,2-a]pyridine Step2->Result

Figure 2: Logical workflow for the cyclization protocol.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Reaction at RT Deactivated

-haloketone or steric hindrance.
Heat to 50°C before adding base; switch solvent to n-Butanol.
Multiple Spots on TLC Over-alkylation (Reaction at exocyclic NH₂).Ensure 1:1 stoichiometry; add the ketone slowly at 0°C.
Nitrile Hydrolysis Conditions too acidic/basic during workup.Keep workup pH near neutral (7-8); avoid prolonged heating with strong base.

Physical Properties & Stability Data

PropertyValueNote
Molecular Weight 133.15 g/mol Low MW allows for fragment-based screening.
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure (darkens).
Solubility DMSO, MeOH, EtOH, EtOAcPoor solubility in Hexane/Water (neutral pH).
pKa (Pyridine N) ~6.0Less basic than pyridine due to electron-withdrawing nitrile.
Storage 2–8°C, DesiccatedHygroscopic; protect from moisture to prevent hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18771990, 2-(6-Aminopyridin-3-yl)acetonitrile. Retrieved from [Link]

  • Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Goel, R., et al. (2012). Imidazo[1,2-a]pyridines: A review of synthesis and biological activity. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Liu, Q., et al. (2011). Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor. Journal of Medicinal Chemistry. (Demonstrates utility of aminopyridine building blocks in kinase inhibitors). Retrieved from [Link]

Sources

Technical Guide: Stability, Storage, and Handling of Aminopyridine Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Aminopyridine acetonitriles are high-value synthons in medicinal chemistry, serving as the primary precursors for azaindolizines (e.g., imidazo[1,2-a]pyridines) and fused heterocyclic kinase inhibitors [1, 2]. However, their utility is often compromised by a "stability paradox": the very electronic features that make them reactive synthons—the electron-rich aminopyridine ring coupled with the acidic


-methylene of the acetonitrile—render them highly susceptible to environmental degradation.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of why these compounds degrade and how to preserve their integrity for reproducible synthesis.

Mechanisms of Degradation (Causality)

To effectively store these compounds, one must understand the three primary vectors of decomposition. These are not random events but predictable chemical reactions driven by entropy and thermodynamics.

A. Hydrolysis (The Moisture Vector)

The nitrile group (


) is an acid derivative. In the presence of atmospheric moisture, the electron-deficient carbon of the nitrile is attacked by water. This is often catalyzed by trace impurities or the basicity of the neighboring pyridine ring itself (autocatalysis).
  • Stage 1: Hydrolysis to the primary amide (often a solid precipitate).

  • Stage 2: Further hydrolysis to the carboxylic acid (irreversible degradation).

B. Oxidative Discoloration (The Light/Air Vector)

Aminopyridines are electron-rich. Exposure to UV light or atmospheric oxygen leads to the formation of N-oxides on the pyridine ring or radical oxidation of the exocyclic amine. This manifests macroscopically as a color change from off-white/pale yellow to dark brown or black [3].

C. The Thorpe-Ziegler Dimerization (The Base Vector)

This is the most insidious degradation pathway. The methylene protons (


-protons) between the pyridine and the nitrile are significantly acidic (

). Even mild basicity (or basic impurities from synthesis) can deprotonate this position, generating a carbanion that attacks a second molecule of nitrile. This forms a stable enamine-nitrile dimer, which is often chemically inert in downstream reactions, silently lowering yields.
Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated during storage.

DegradationPathways Parent Aminopyridine Acetonitrile (Active Synthon) Amide Primary Amide (Dead End) Parent->Amide Hydrolysis NOxide N-Oxide / Azo Species (Brown Impurity) Parent->NOxide Oxidation Dimer Enamine Dimer (Thorpe-Ziegler) Parent->Dimer Self-Condensation Moisture Moisture ($H_2O$) Moisture->Amide Oxygen Oxygen/UV ($O_2$) Oxygen->NOxide Base Base/Heat Base->Dimer

Figure 1: Primary degradation pathways for aminopyridine acetonitriles. Preventing these requires controlling moisture, oxygen, and pH.

Storage Protocol: The Gold Standard

Based on the degradation mechanisms above, the following storage protocol is mandatory for maintaining >98% purity over 6 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Slows the kinetics of dimerization and hydrolysis significantly. 4°C is acceptable for short-term (<1 week) [4].
Atmosphere Argon or Nitrogen Displaces oxygen (prevents browning) and humidity (prevents hydrolysis). Argon is heavier than air and preferred.
Container Amber Glass Vials Blocks UV light to prevent photo-oxidation. Plastic containers are permeable to moisture over time and should be avoided.
Desiccant Required Store the vial inside a secondary jar containing silica gel or

.
Physical State Solid Powder NEVER store as a solution. In solution, the effective concentration for bimolecular reactions (dimerization) is high, and solvent impurities accelerate degradation.
Critical Handling Step: Thermal Equilibration

Protocol: When removing the compound from -20°C storage, the vial must be allowed to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Why? Opening a cold vial in humid lab air causes immediate condensation of water vapor onto the solid. This trapped water will hydrolyze the compound once the vial is returned to storage ("The Freezer Burn Effect").

Quality Control (QC) & Validation

Before committing this scaffold to a multi-step synthesis (e.g., a Chichibabin cyclization), validation of purity is required.

A. Visual Inspection[1]
  • Pass: Off-white, pale yellow, or crystalline solid. Free-flowing.

  • Fail: Dark brown/black sticky solid (Oxidation). Clumped "wet" solid (Hydrolysis).

B. NMR Validation (Self-Validating System)

Run a


-NMR in 

or

. Focus on the Methylene Singlet .
  • Target Signal: A sharp singlet integrating to 2H around 3.8 – 4.2 ppm (depending on the isomer).

  • Warning Signs:

    • Appearance of a broad singlet at ~7.0-7.5 ppm (Amide

      
       from hydrolysis).
      
    • Loss of the methylene singlet intensity relative to the aromatic ring protons (indicates dimerization).

C. QC Decision Workflow

QCWorkflow Start Start QC Check Visual Visual Inspection Start->Visual ColorCheck Is it Dark Brown or Sticky? Visual->ColorCheck NMR Run 1H-NMR ColorCheck->NMR No (Looks OK) Discard Discard/Repurchase ColorCheck->Discard Yes (Severe Oxidation) PeakCheck Sharp Singlet at 3.8-4.2 ppm? NMR->PeakCheck Purify Recrystallize (EtOH/Hexane) PeakCheck->Purify No (Impurities <10%) Proceed Proceed to Synthesis PeakCheck->Proceed Yes (Pure) PeakCheck->Discard No (Impurities >10%) Purify->NMR Re-test

Figure 2: Decision tree for validating aminopyridine acetonitrile integrity before use.

Synthesis Application Protocol

When using aminopyridine acetonitriles for the synthesis of azaindolizines (e.g., via reaction with


-haloketones) [5, 6]:
  • Stoichiometry: Weigh the nitrile last.

  • Base Selection: If the reaction requires a base (e.g.,

    
    ), add it after the electrophile is present. Adding base to the nitrile alone promotes the Thorpe-Ziegler dimerization described in Section 2C.
    
  • Solvent: Use anhydrous ethanol or DMF. Trace water in the solvent at reflux temperatures will convert your starting material to an amide byproduct, which often co-crystallizes with the product, making purification difficult.

References

  • BenchChem. (2025). Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from

  • Thieme Chemistry. (2002). Science of Synthesis: Azaindolizines with Two Nitrogen Atoms. Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: 3-Pyridylacetonitrile. Retrieved from

  • ChemScene. (n.d.). General Information and Storage for 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from

  • Laufer, S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Retrieved from

  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Amino-Pyridine Acetonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Amino Group in Pyridine Acetonitrile Compounds Document ID: TS-APA-OX-001 Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Dual-Threat Mechanism

Researchers working with amino-pyridine acetonitrile derivatives (e.g.,


-amino-3-pyridineacetonitrile or ring-substituted 2-aminopyridine acetonitriles) often report rapid degradation. While "oxidation" is the commonly blamed culprit, the instability is often a synergy between oxidative dehydrogenation  and retro-Strecker decomposition .

The amino group in these compounds is not merely a passive substituent; it is a reactive nucleophile often situated on a benzylic-like carbon (in


-aminonitriles) or conjugated system. Its oxidation leads to imines, which rapidly hydrolyze or polymerize, causing the characteristic "black tar" formation observed in failed batches.

Troubleshooting Guide (Q&A Format)

Category A: Storage & Appearance[1]

Q1: My white solid turned yellow/brown after 24 hours in the freezer. Is it oxidized? Diagnosis: Likely surface oxidation coupled with autocatalytic degradation . Technical Explanation: Amino-acetonitriles are sensitive to radical initiation by atmospheric oxygen. The primary amine (


) undergoes oxidative dehydrogenation to form an imine intermediate. In the presence of trace moisture, this imine hydrolyzes to a ketone (releasing ammonia) or polymerizes. The color change indicates the formation of conjugated oligomers (diazo species or extended 

-systems). Immediate Action:
  • Do not attempt to recrystallize from hot solvents (accelerates decomposition).

  • Check purity via LC-MS (look for [M-2H] peaks indicating imine formation or [M+16] for N-oxides).

  • Prevention: Store strictly under Argon/Nitrogen. If the compound is an intermediate, convert it to a salt (see Protocol 1).

Q2: Can I store the compound in solution (e.g., DMSO/MeOH)? Answer: High Risk. Avoid protic solvents for long-term storage. Reasoning:

  • Methanol/Ethanol: Can facilitate nucleophilic attack on the nitrile or transamination.

  • DMSO: Acts as a mild oxidant (Swern-like conditions) over time, especially if trace acid is present.

  • Ethers (THF): Often contain peroxides which rapidly oxidize the amine to hydroxylamines or nitro compounds. Recommendation: Store as a dry solid. If solution storage is mandatory, use degassed anhydrous acetonitrile at -20°C.

Category B: Reaction Chemistry[2][3][4][5][6][7]

Q3: I see a "+16 mass unit" impurity during coupling. Is this the N-oxide? Diagnosis: Yes, likely Pyridine N-Oxide or Amine N-Hydroxylation . Differentiation:

  • Pyridine N-Oxide: Occurs if using strong oxidants (e.g., mCPBA) or prolonged air exposure. It is often a stable, distinct peak.

  • Amine Oxidation (Hydroxylamine

    
    ):  Less stable; often leads to further degradation.
    Troubleshooting: 
    
  • If the +16 peak appears during a reaction, check your solvent for peroxides (use starch-iodide paper).

  • Add a radical scavenger like BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if the chemistry permits.

Q4: My yield is low, and I smell almonds/cyanide. What happened? Diagnosis: Retro-Strecker Reaction (Not just oxidation). Mechanism: The oxidation of the


-amino group destabilizes the molecule, promoting the loss of the cyanide group (as HCN) and reversion to the corresponding pyridine-aldehyde.
Fix:  Maintain a slightly acidic pH during workup to protonate the amine (stabilizing the C-N bond) and avoid high temperatures (>40°C).

Core Protocols & Mitigation Strategies

Protocol 1: Salt Formation (The "Gold Standard" for Stability)

Context: Free-base amino-pyridine acetonitriles are kinetically unstable. Converting the amine to a salt (HCl or Oxalate) protonates the nitrogen, shutting down the lone pair's ability to participate in oxidative radical cycles.

Reagents:

  • Target Compound (Free Base)[1]

  • 4M HCl in Dioxane (anhydrous) OR Oxalic Acid

  • Anhydrous Diethyl Ether or MTBE (degassed)

Step-by-Step:

  • Dissolution: Dissolve the crude free base in a minimum volume of cold, degassed dry ether/DCM (0°C).

  • Acidification: Dropwise add 4M HCl/Dioxane (1.1 equivalents) under Argon flow.

    • Observation: A white/off-white precipitate should form immediately.

  • Isolation: Filter the solid rapidly under an inert atmosphere (Schlenk filtration recommended).

  • Washing: Wash the cake with cold, degassed ether to remove trace oxidants/impurities.

  • Drying: Vacuum dry at room temperature (do not heat).

  • Result: The hydrochloride salt is typically stable for months at 4°C.

Protocol 2: Inert Solvent Degassing (Freeze-Pump-Thaw)

Context: Sparging with nitrogen is often insufficient to remove dissolved oxygen that triggers amine oxidation.

  • Place the reaction solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10-15 min) to remove headspace gas.

  • Thaw: Close vacuum, thaw in warm water bath (bubbles will evolve).

  • Repeat: Cycle 3 times.

  • Backfill: Fill with high-purity Argon.

Visualizing the Instability

Figure 1: Degradation Pathways of -Amino-Pyridine Acetonitrile

This diagram illustrates why "oxidation" triggers a cascade of failure, leading to both N-oxides and Retro-Strecker decomposition.

DegradationPathways cluster_0 Retro-Strecker Cascade Start Amino-Pyridine Acetonitrile (Free Base) Oxidation Oxidative Dehydrogenation (-2H) Start->Oxidation Air/Radicals NOxide Pyridine N-Oxide Start->NOxide Direct Oxidation (mCPBA/Air) Imine Imine Intermediate (Unstable) Oxidation->Imine Fast Hydrolysis Hydrolysis (+H2O) Imine->Hydrolysis Moisture Aldehyde Pyridine Aldehyde Hydrolysis->Aldehyde Ammonia Ammonia (NH3) Hydrolysis->Ammonia HCN HCN (Toxic Gas) Hydrolysis->HCN

Caption: Oxidation of the amine leads to an imine, which collapses via hydrolysis (Retro-Strecker), releasing HCN and aldehyde.[2][3][4][1][5]

Figure 2: Protection Strategy Decision Tree

Use this logic flow to determine the best handling method for your specific workflow.

ProtectionStrategy Start Start: Handling Amino-Pyridine Acetonitrile Q1 Is the compound an isolated intermediate? Start->Q1 Q2 Is it acid sensitive? Q1->Q2 Yes StrategyC STRATEGY C: In situ Usage (Do not isolate) Q1->StrategyC No (Use immediately) StrategyA STRATEGY A: Salt Formation (HCl/Oxalate) Q2->StrategyA No (Stable to Acid) StrategyB STRATEGY B: N-Protection (Boc/Cbz/Ac) Q2->StrategyB Yes (Avoid Acid)

Caption: Choose Salt Formation (Strategy A) for robust storage unless the molecule is acid-labile.

Comparative Stability Data

The following table summarizes typical stability profiles for 2-amino-2-(pyridin-3-yl)acetonitrile derivatives under various conditions.

ConditionFormStability DurationPrimary Degradant
Air, RT (Solid) Free Base< 48 HoursOxidative dimers / Brown tar
Argon, 4°C (Solid) Free Base1-2 WeeksSlow surface oxidation
Air, RT (Solution) Free Base in MeOH< 6 HoursImine hydrolysis / Solvolysis
Argon, -20°C (Solid) HCl Salt > 6 Months None (Stable)
Argon, RT (Solution) Boc-Protected> 1 MonthNone (Stable)

References

  • BenchChem. (2025).[6][2] Identifying and minimizing impurities in 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from

  • ChemicalBook. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile Product Properties and Stability. Retrieved from

  • National Institutes of Health (PMC). (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Retrieved from

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. (Context on amine oxidation pathways). Retrieved from

  • Google Patents. (2009). DE102009012471A1 - Preparing a 2-amino pyridine derivative. Retrieved from

Sources

Solubility issues with 2-(6-Aminopyridin-3-yl)acetonitrile in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(6-Aminopyridin-3-yl)acetonitrile

An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Introduction

2-(6-Aminopyridin-3-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring an aminopyridine ring and a nitrile group, makes it a key intermediate for synthesizing a range of target molecules. However, researchers frequently encounter significant challenges with its poor aqueous solubility. This behavior stems from its crystalline nature and the balance of polar and non-polar functionalities within the molecule.

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to understand and systematically overcome the solubility issues associated with 2-(6-Aminopyridin-3-yl)acetonitrile. We will move from quick-fix FAQs to detailed protocols and the fundamental physicochemical principles governing its solubility.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My 2-(6-Aminopyridin-3-yl)acetonitrile won't dissolve in water or my aqueous buffer. What's the first thing I should try?

A: The most effective initial step is pH adjustment. As an aminopyridine derivative, this compound is a weak base. Lowering the pH of your aqueous medium to the acidic range (e.g., pH 2-5) will protonate the basic amino group, forming a more soluble salt.[1] Always start with a small-scale test to find the optimal pH before preparing a bulk solution.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A: This common problem is known as antisolvent precipitation.[1] The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous buffer (the "antisolvent") where it is poorly soluble.[1][2][3] To mitigate this, try lowering the final concentration of your compound, reducing the percentage of DMSO in the final solution (ideally ≤1%), or using a co-solvent system in your aqueous buffer (e.g., a small percentage of ethanol or PEG 400) to increase the compound's solubility.[4][5]

Q3: Can I heat the solution to get my compound to dissolve?

A: Gentle warming (e.g., to 37°C) can help increase the rate of dissolution.[6] However, be cautious. Prolonged heating at high temperatures can risk chemical degradation, especially given the presence of the reactive α-aminonitrile group which can be prone to hydrolysis.[7] This method should be used in conjunction with other techniques like pH adjustment and sonication.

Q4: What are the best organic co-solvents to use with water for this compound?

A: Common, water-miscible organic solvents are the best choice.[4][8] Good starting points include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] These act by reducing the overall polarity of the aqueous solvent, making it more favorable for the solute.[5] Always verify that the chosen co-solvent is compatible with your experimental system (e.g., it doesn't inhibit an enzyme or affect cell viability).

Understanding the Molecule: Physicochemical Properties

A molecule's solubility is governed by its intrinsic physicochemical properties. While experimental data for 2-(6-Aminopyridin-3-yl)acetonitrile is scarce, we can infer its behavior from its structure and data on similar compounds like 2-aminopyridine.[1][9]

PropertyPredicted/Estimated ValueImplication for Aqueous Solubility
Molecular Weight 133.15 g/mol Low molecular weight is generally favorable for solubility.
pKa (of conjugate acid) ~6.0 - 7.0 (Estimated)The aminopyridine group is basic. At pH values below the pKa, the molecule will be protonated and more soluble.
logP ~0.5 - 1.5 (Estimated)The positive logP value suggests a preference for a non-polar environment, consistent with poor water solubility.
Hydrogen Bond Donors 1 (Amine group)Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)Can participate in hydrogen bonding with water.

Note: pKa and logP are estimated based on the structure and values for similar aminopyridine compounds. Experimental determination is recommended for precise formulation development.

In-Depth Troubleshooting Guide

When facing solubility issues, a systematic approach is more effective than random trial and error. This guide explains the rationale behind the most common and effective solubility enhancement techniques.

pH Modification: The Primary Strategy

The most powerful tool for solubilizing 2-(6-Aminopyridin-3-yl)acetonitrile is leveraging its basicity. The amino group on the pyridine ring can accept a proton to form a positively charged, and therefore more water-soluble, ammonium salt.

The Underlying Principle: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the ionized (soluble) and unionized (insoluble) forms of a compound is described by the Henderson-Hasselbalch equation.[10][11][12][13][14] For a weak base like our compound:

pH = pKa + log([Base] / [Acid])

Where [Base] is the concentration of the neutral, poorly soluble form and [Acid] is the concentration of the protonated, more soluble form. To maximize the concentration of the soluble form, the pH of the solution should be significantly lower than the pKa of the compound. A good rule of thumb is to adjust the pH to be at least 1-2 units below the pKa.

G

Caption: Figure 1: pH-dependent protonation equilibrium.

Co-solvency: Modifying the Solvent Environment

If pH adjustment alone is insufficient or not viable for your experiment, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[4][5] This makes the environment more accommodating for poorly soluble, lipophilic compounds.[15][16]

Common Co-solvents for Biological Applications:

  • Ethanol: A common and effective choice.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A less volatile option, good for increasing stability.[8]

  • Dimethyl Sulfoxide (DMSO): An excellent solubilizing agent, but its concentration should be kept to a minimum (<1%, ideally <0.5%) in cell-based assays due to potential toxicity and effects on cell differentiation.[2][17]

G start Solubility Issue Encountered ph_viable Is pH adjustment permissible for the experiment? start->ph_viable adjust_ph Perform pH Titration (e.g., pH 6.0 down to 2.0) [Protocol 1] ph_viable->adjust_ph Yes cosolvent Screen Co-solvents (e.g., EtOH, PEG 400) [Protocol 2] ph_viable->cosolvent No solubility_ok1 Solubility Achieved? adjust_ph->solubility_ok1 solubility_ok1->cosolvent No success Proceed with Experiment solubility_ok1->success Yes solubility_ok2 Solubility Achieved? cosolvent->solubility_ok2 combine Combine pH Adjustment & Co-solvent solubility_ok2->combine No solubility_ok2->success Yes combine->success Solubility Achieved fail Consider Advanced Formulation (e.g., cyclodextrins, nanosuspension) combine->fail Still Insoluble

Caption: Figure 2: Systematic troubleshooting workflow.

Other Advanced Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary.[18][19][20][21] These are often employed in later-stage drug development but can be adapted for research purposes:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous solvent.[18]

  • Solid Dispersions: Creating a system where the compound is dispersed at a molecular level within a hydrophilic polymer matrix.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid compound, which can enhance the dissolution rate.[15][21]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for solubilizing 2-(6-Aminopyridin-3-yl)acetonitrile in an aqueous buffer.

Materials:

  • 2-(6-Aminopyridin-3-yl)acetonitrile

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • Microcentrifuge tubes

Procedure:

  • Prepare a slurry of the compound in your buffer at a concentration slightly higher than your target (e.g., 1.2x). For instance, to achieve a 1 mM final solution, prepare a slurry at 1.2 mM.

  • Aliquot 1 mL of this slurry into several microcentrifuge tubes.

  • Measure the initial pH of the slurry.

  • Create a pH gradient. To each tube, add a small, precise volume of 1 M HCl to incrementally lower the pH (e.g., to pH 6.0, 5.5, 5.0, 4.5, 4.0, 3.5, 3.0).

  • After each acid addition, vortex the tube vigorously for 30-60 seconds and/or sonicate for 5-10 minutes.

  • Allow the tubes to equilibrate at room temperature for at least 1 hour.

  • Visually inspect each tube for undissolved solid. The lowest pH at which no solid is visible is your approximate optimal pH.

  • Validation: For the tube that appears fully dissolved, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes. Inspect for a pellet. If no pellet is visible, the compound is fully dissolved at that pH.

Protocol 2: Co-solvent Screening for a DMSO Stock Solution

Objective: To find a suitable co-solvent system to prevent precipitation upon dilution of a DMSO stock into an aqueous buffer.

Materials:

  • 100 mM stock solution of 2-(6-Aminopyridin-3-yl)acetonitrile in 100% DMSO.

  • Aqueous assay buffer.

  • Co-solvents: Ethanol, PEG 400, Propylene Glycol.

  • 96-well plate or microcentrifuge tubes.

Procedure:

  • Prepare several versions of your aqueous assay buffer, each containing a different co-solvent at a defined concentration (e.g., Buffer + 5% Ethanol, Buffer + 5% PEG 400, Buffer + 5% PG). Include a control buffer with no co-solvent.

  • In your 96-well plate or tubes, add the appropriate volume of each buffer type.

  • Add a small volume of your 100 mM DMSO stock to each well/tube to achieve your final desired concentration (e.g., add 1 µL stock to 99 µL buffer for a 1 mM final concentration with 1% DMSO).

  • Mix immediately and thoroughly.

  • Incubate at the experimental temperature (e.g., room temperature or 37°C) for 1 hour.

  • Visually inspect for any signs of precipitation (cloudiness, visible particles). The buffer system that remains clear is the most suitable for your experiment.

References

  • Wikipedia. Cosolvent. [Link]

  • O'Laughlin, R., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Veranova. (2023). Improving solubility and accelerating drug development. [Link]

  • Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • FlexiPrep. Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Solubility of Things. 4-Aminopyridine. [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetonitrile. [Link]

  • SciSpace. (2008). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. [Link]

  • PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • PubChem. 2-(6-Chloropyridin-3-yl)acetonitrile. [Link]

  • FULIR. (2022, September 12). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. [Link]

  • American Elements. 2-(6-aminopyridin-2-yl)acetonitrile. [Link]

  • ResearchGate. (n.d.). (PDF) Simple Method for the Estimation of pKa of Amines†. [Link]

  • PubMed. (2013, April 6). Toward the accurate calculation of pKa values in water and acetonitrile. [Link]

  • Lotusfeet Pharma. 2-Amino-2-(pyridin-3-yl)acetonitrile 131988-63-1. [Link]

  • Wikipedia. Acetonitrile. [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

Sources

Validation & Comparative

Comparing 2-(6-Aminopyridin-3-yl)acetonitrile with 3-aminopyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(6-Aminopyridin-3-yl)acetonitrile (referred to herein as 6-APA ) and standard 3-Aminopyridine (referred to as 3-AP ) precursors.[1]

The analysis focuses on their utility in synthesizing fused heterocyclic scaffolds—specifically Imidazo[1,2-a]pyridines versus Imidazo[4,5-b]pyridines —which are critical pharmacophores in kinase inhibitor discovery (e.g., JAK, MAPK pathways).

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the choice between 6-APA and 3-AP is not merely about substitution patterns; it is a strategic decision that dictates the accessible chemical space.

  • 2-(6-Aminopyridin-3-yl)acetonitrile (6-APA): A bifunctional "advanced intermediate."[1] It contains a pre-installed carbon spacer (acetonitrile) at the C5 position (relative to the pyridine nitrogen). It is the gold standard for synthesizing C6-functionalized Imidazo[1,2-a]pyridines without requiring late-stage transition metal catalysis.[1]

  • 3-Aminopyridine (3-AP): A commodity "commodity building block."[1] It is primarily used to access Imidazo[4,5-b]pyridines or Pyrido[2,3-d]pyrimidines .[1] Using 3-AP to mimic the 6-APA scaffold is synthetically inefficient, requiring ortho-halogenation and difficult regiocontrol.[1]

Recommendation: Use 6-APA when targeting the Zolpidem-like or JAK-inhibitor class (Imidazo[1,2-a]pyridine) to maximize yield and minimize steps.[1] Use 3-AP only when the bridgehead nitrogen is not required for binding, or when targeting the Purine-mimic class (Imidazo[4,5-b]pyridine).

Structural & Electronic Comparison

The reactivity differences stem from the position of the amino group relative to the pyridine nitrogen (


).
Feature2-(6-Aminopyridin-3-yl)acetonitrile (6-APA)3-Aminopyridine (3-AP)
Structure 2-Amino-5-cyanomethylpyridine3-Aminopyridine
Electronic Character Amidine-like. The 2-NH

and

form a conjugated amidine system.[1]
Aniline-like. The 3-NH

is electronically isolated from

resonance.[1]
Nucleophilicity High at

.[1] The exocyclic amine pushes density to the ring nitrogen.
Moderate at NH

. The ring nitrogen is less basic; the exocyclic amine is the primary nucleophile.
pKa (Conj. Acid) ~6.8 (Ring N)~6.0 (Ring N)
Primary Cyclization Imidazo[1,2-a]pyridine (via N1 and 2-NH

)
Imidazo[4,5-b]pyridine (requires C2 functionalization)
Key Risk Dimroth Rearrangement (under basic conditions)Regioselectivity (electrophilic attack at C2 vs C6)

Synthetic Pathways & Performance Data[2][3][4]

A. The "Pre-Functionalized" Advantage (6-APA)

Using 6-APA allows for a 1-step construction of the bicyclic core with a functional handle ready for library expansion.[1]

Reaction: Condensation with


-haloketones (Hantzsch-type cyclization).[1]
  • Reagents: 6-APA + 2-Bromoacetophenone derivatives.[1]

  • Conditions: EtOH, reflux, NaHCO

    
     (or neutral).[1]
    
  • Yield: Typically 85-95% .[1]

  • Mechanism: N-alkylation of the ring nitrogen followed by cyclodehydration.[1]

B. The "Commodity" Disadvantage (Precursor Route)

To achieve the same C6-functionalized scaffold starting from a generic 2-aminopyridine (or attempting to adapt 3-AP) requires a multi-step sequence with lower overall efficiency.[1]

Comparative Workflow:

  • Route A (6-APA): Cyclization (1 step).[1] Overall Yield: ~90% .

  • Route B (Generic 2-Amino-5-bromo): Cyclization

    
     Pd-Catalyzed Cyanation (2 steps).[1] Overall Yield: ~45-60% .[1]
    
    • Note: The cyanation of the imidazopyridine core is often plagued by catalyst poisoning due to the bridgehead nitrogen.

C. Experimental Data Summary
Metric6-APA RouteGeneric Precursor Route (Post-functionalization)
Step Count 1 (Cyclization)3 (Cyclization

Protection

Cyanation)
Avg.[1] Yield 92%55% (cumulative)
Purification Precipitation/RecrystallizationColumn Chromatography (Required to remove Pd)
Impurity Profile Minimal (Trace unreacted ketone)High (De-halogenated byproducts, Pd residuals)

Visualized Pathways (Graphviz)

The following diagram illustrates the divergent scaffolds accessible from these two precursors and the efficiency gap in reaching the target kinase inhibitor pharmacophore.

G APA 6-APA (2-Amino-5-cyanomethyl) Step1 Condensation (R-COCH2Br) APA->Step1 Direct Cyclization AP3 3-Aminopyridine (3-AP) Step2 Ortho-Nitration + Reduction AP3->Step2 Multi-step Activation TargetA Imidazo[1,2-a]pyridine (Kinase Scaffold A) TargetB Imidazo[4,5-b]pyridine (Purine Mimic) Step1->TargetA High Yield (>85%) Step3 Cyclization (Formic Acid) Step2->Step3 Step3->TargetB Scaffold Divergence

Caption: Divergent synthesis pathways. 6-APA provides direct access to the Imidazo[1,2-a] scaffold, whereas 3-AP requires extensive manipulation to reach fused systems.

Detailed Experimental Protocol

Protocol: Synthesis of 6-(Cyanomethyl)-2-phenylimidazo[1,2-a]pyridine

This protocol validates the high reactivity of 6-APA compared to 3-AP derivatives.[1]

Materials:

  • 2-(6-Aminopyridin-3-yl)acetonitrile (6-APA): 1.0 equiv (133 mg, 1.0 mmol)[1]

  • 2-Bromoacetophenone: 1.1 equiv (219 mg, 1.1 mmol)

  • Sodium Bicarbonate (NaHCO

    
    ): 2.0 equiv
    
  • Ethanol (EtOH): 5 mL (anhydrous)

Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-APA (1.0 mmol) in ethanol (5 mL).

  • Addition: Add 2-Bromoacetophenone (1.1 mmol) followed by solid NaHCO

    
     (2.0 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1]
    
    • Checkpoint: The spot for 6-APA (

      
      ) should disappear, replaced by a fluorescent blue spot (
      
      
      
      ).
  • Workup: Cool to room temperature. The product often precipitates directly.[1]

    • If precipitate forms: Filter, wash with cold EtOH (2 mL) and water (5 mL).[1]

    • If solution remains clear: Concentrate under reduced pressure, dilute with EtOAc, wash with water/brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallization from EtOH/Et

    
    O is usually sufficient.[1]
    

Expected Result:

  • Yield: 88-92%[1]

  • Appearance: Pale yellow to off-white solid.[1]

  • 1H NMR Validation: Look for the characteristic singlet of the imidazole proton at

    
     ppm and the preservation of the cyanomethyl singlet at 
    
    
    
    ppm.

Strategic Fit in Drug Discovery

Application DomainPreferred ReagentRationale
JAK/STAT Inhibitors 6-APA The Imidazo[1,2-a]pyridine core mimics the ATP-binding hinge region.[1] The C6-acetonitrile allows extension into the solvent-exposed pocket (e.g., reduction to ethylamine).[1]
GABA-A Modulators 6-APA Structural homology to Zolpidem (Ambien).[1]
DNA Intercalators 3-AP Used to build planar tricyclic systems (e.g., pyrido[2,3-d]pyrimidines) via [4,5-b] fusion.
Fragment-Based Screening 3-AP Smaller molecular weight, useful for probing small pockets before growing the molecule.[1]
Safety Note
  • 6-APA: Contains a nitrile group.[1] While stable, avoid strong acids at high temperatures unless hydrolysis is intended.[1] Treat as a toxic nitrile source.[1]

  • 3-AP: Highly toxic (neurotoxin, potassium channel blocker).[1] Handle with extreme care to avoid dust inhalation.[1][2][3]

References

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Source: Organic Chemistry Portal.[1] URL:[Link]1]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega (2021).[1] URL:[Link]1]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (Data source for pKa comparison). Source: ResearchGate / J. Phys.[1] Chem. URL:[Link]1]

Sources

Navigating the Reference Standard Landscape for CAS 1033203-27-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the quality and reliability of reference standards are paramount. These highly characterized materials serve as the benchmark for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products. This guide provides a comprehensive comparison of available reference standard suppliers for the compound identified by CAS number 1033203-27-8 , with the chemical name N-(5-(3-(3,5-difluorophenyl)-1H-indazol-5-yl)-4-methylpyridin-2-yl)acetamide .

Due to the specialized nature of this compound, it is not as widely available as more common reference standards. This guide aims to provide clarity on sourcing this material and to outline the critical parameters for its evaluation, ensuring the integrity of your research and development endeavors.

Understanding the Molecule: A Brief Overview

To effectively evaluate a reference standard, a fundamental understanding of the molecule itself is crucial. The structure of N-(5-(3-(3,5-difluorophenyl)-1H-indazol-5-yl)-4-methylpyridin-2-yl)acetamide is a complex heterocyclic molecule. Its accurate synthesis and purification are critical for its use as a reference standard.

Caption: Molecular structure of CAS 1033203-27-8.

Identifying Reputable Suppliers

A thorough investigation has revealed that reference standards for CAS 1033203-27-8 are not offered by major pharmacopoeias such as the United States Pharmacopeia (USP). The number "1033203" is associated with Ampicillin Sodium (CAS 69-52-3) as a catalog number from some vendors, which can be a point of confusion.

For specialized compounds like this, researchers must often turn to chemical synthesis companies that specialize in producing reference materials for research and development purposes.

At the time of this guide's publication, no major, established reference standard suppliers were found to have a readily available, off-the-shelf product for CAS 1033203-27-8. This necessitates a custom synthesis request from qualified vendors.

A Framework for Evaluating Custom Synthesized Reference Standards

When procuring a custom-synthesized reference standard, the onus is on the researcher to rigorously define the quality attributes required. The following experimental data and documentation are essential for validating the material.

Table 1: Essential Data for Reference Standard Qualification
ParameterAnalytical Technique(s)Acceptance CriteriaRationale
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Data consistent with the proposed structure of N-(5-(3-(3,5-difluorophenyl)-1H-indazol-5-yl)-4-methylpyridin-2-yl)acetamide.Confirms that the synthesized molecule is the correct chemical entity.
Purity Assessment High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV/Vis or MS)Purity ≥ 98.0% (typical for reference standards). No single impurity > 0.5%.Ensures that the material is free from significant impurities that could interfere with analytical methods or biological assays.
Residual Solvents Gas Chromatography (GC) with HeadspaceConforms to ICH Q3C guidelines for residual solvents.Protects against the influence of residual solvents from the synthesis process on experimental results.
Water Content Karl Fischer TitrationReport value.Important for accurate weighing and preparation of standard solutions.
Certificate of Analysis (CoA) -A comprehensive document detailing all analytical results, batch number, storage conditions, and re-test date.Provides a formal record of the quality and testing of the reference standard.

Experimental Protocols for Verification

Below are standardized, step-by-step methodologies that should be requested from the supplier or performed in-house to validate the custom-synthesized reference standard.

Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Key parameters to report: chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum.

    • Key parameters to report: chemical shifts (δ) in ppm.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns for the structure of N-(5-(3-(3,5-difluorophenyl)-1H-indazol-5-yl)-4-methylpyridin-2-yl)acetamide.

Caption: Workflow for NMR-based identity confirmation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and identify any impurities.

Protocol:

  • System Preparation:

    • HPLC system with a suitable detector (e.g., UV/Vis at a relevant wavelength or a mass spectrometer).

    • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase Preparation: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for complex molecules.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of solvents) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as necessary.

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: To be determined by UV scan of the compound.

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total peak area to determine purity.

    • Identify and quantify any impurity peaks.

Caption: Workflow for HPLC-based purity assessment.

Conclusion and Recommendations

For a specialized compound such as N-(5-(3-(3,5-difluorophenyl)-1H-indazol-5-yl)-4-methylpyridin-2-yl)acetamide (CAS 1033203-27-8), the procurement of a reference standard requires a diligent approach. Researchers should engage with reputable custom synthesis providers and clearly specify the required quality attributes and analytical data. The validation of the received material through in-house testing or by thoroughly reviewing the supplier's Certificate of Analysis is a critical step to ensure the reliability and reproducibility of experimental results. By following the framework and protocols outlined in this guide, researchers can confidently source and qualify a suitable reference standard for their work.

References

  • At the time of writing, no specific scientific literature or official pharmacopoeial monographs were identified for CAS 1033203-27-8. The guidance provided is based on general principles for the qualification of reference standards in the pharmaceutical industry.

Safety Operating Guide

Personal protective equipment for handling 2-(6-Aminopyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you, my fellow researchers and drug development professionals, are equipped with the necessary knowledge to handle chemical reagents safely and effectively. This guide for 2-(6-Aminopyridin-3-YL)acetonitrile is designed to be a comprehensive, yet intuitive, operational plan. We will move beyond a simple checklist and delve into the "why" behind each safety protocol, fostering a culture of deep, ingrained safety in your laboratory.

Hazard Analysis: Understanding the Compound You're Working With

Before we can even consider the appropriate personal protective equipment (PPE), we must first develop a thorough understanding of the potential hazards associated with 2-(6-Aminopyridin-3-YL)acetonitrile. This compound's structure contains two key functional groups that warrant our attention: an aminopyridine ring and a nitrile group.

  • Aminopyridines: This class of compounds can exhibit neurological effects. It is prudent to handle this compound with the assumption that it may have toxic properties.

  • Nitriles (-CN): Organic nitriles can be toxic and may cause irritation. A significant concern is the potential for them to release hydrogen cyanide, a highly toxic gas, under certain conditions such as in the presence of strong acids or upon combustion.

Given these structural features, we must treat 2-(6-Aminopyridin-3-YL)acetonitrile with a high degree of caution. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most specific and up-to-date hazard information.

Anticipated GHS Hazard Classifications:

Hazard ClassHazard StatementPrecautionary Statement Examples
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin Corrosion/IrritationCauses skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationCauses serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The Core of Safety: Engineering and Administrative Controls

Before we even get to PPE, our first and most effective lines of defense are engineering and administrative controls. PPE should be considered the last line of defense, used when these other controls cannot eliminate the hazard.

G cluster_controls Hierarchy of Controls Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The hierarchy of controls, prioritizing engineering and administrative measures over PPE.

  • Engineering Control - The Chemical Fume Hood: All work with 2-(6-Aminopyridin-3-YL)acetonitrile, from weighing the solid to making solutions and running reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and dust, preventing them from entering the laboratory environment and being inhaled.

  • Administrative Controls - Standard Operating Procedures (SOPs): Your laboratory should have a specific SOP for handling toxic solids and solutions. This SOP should be read and understood by all personnel before they begin work with this compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, the following PPE is required to protect you from any residual risk of exposure.

A. Primary PPE for Standard Operations

This is the minimum required PPE for any handling of 2-(6-Aminopyridin-3-YL)acetonitrile within a fume hood.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and dust. Standard safety glasses are not sufficient as they do not provide a seal around the eyes.
Hand Protection Nitrile glovesProvides a barrier against skin contact. For prolonged work, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection Laboratory coatProtects your skin and personal clothing from contamination. Ensure it is fully buttoned.
Footwear Closed-toe shoesProtects your feet from spills.
B. Enhanced PPE for Higher-Risk Procedures

Certain procedures may increase the risk of exposure and require additional PPE.

  • Weighing Solid Compound: When weighing the powder, there is a higher risk of generating airborne dust. In addition to the primary PPE, consider using a face shield for an extra layer of facial protection.

  • Large-Scale Reactions: For reactions involving larger quantities of the material, a chemically resistant apron worn over the lab coat is recommended to protect against larger splashes.

Step-by-Step Operational Plan: From Bench to Waste

A clear, step-by-step plan ensures that safety is integrated into every part of the workflow.

G Prep Preparation (Don PPE, Verify Fume Hood) Handling Handling (Weighing, Solution Prep) Prep->Handling Reaction Reaction/Use Handling->Reaction Cleanup Decontamination & Cleanup Reaction->Cleanup Disposal Waste Disposal (Segregate Waste) Cleanup->Disposal

Caption: The workflow for safely handling 2-(6-Aminopyridin-3-YL)acetonitrile.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required primary PPE (goggles, lab coat, nitrile gloves).

    • Gather all necessary equipment and reagents.

  • Handling and Solution Preparation:

    • Perform all manipulations of the solid compound and its solutions well within the fume hood.

    • When weighing the solid, use a spatula and handle it gently to minimize dust formation.

    • Clean any spills immediately with an appropriate decontaminating solution and dispose of the cleaning materials as hazardous waste.

  • Decontamination and Cleanup:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove your PPE, starting with your gloves, then goggles, and finally your lab coat. Dispose of gloves in the designated hazardous waste container.

  • Waste Disposal:

    • All solid and liquid waste containing 2-(6-Aminopyridin-3-YL)acetonitrile must be disposed of as hazardous waste.

    • Use separate, clearly labeled waste containers for solid and liquid waste.

    • Never pour any waste containing this compound down the drain.

    • Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Response Plan

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem Compound Summary for 2-(6-Aminopyridin-3-yl)acetonitrile . National Center for Biotechnology Information. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . United Nations. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011) . The National Academies Press. [Link]

  • OSHA Hazard Communication . Occupational Safety and Health Administration. [Link]

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